
Mono(3-oxobutyl) Phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(3-oxobutyl) Phthalate is an organic compound with the molecular formula C12H12O5 It is a phthalate ester, which is a class of compounds commonly used as plasticizers These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-oxobutyl) Phthalate typically involves the esterification of phthalic anhydride with 3-oxobutanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to achieve the required purity levels for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Mono(3-oxobutyl) Phthalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles, including amines and alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Mono(3-oxobutyl) Phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of flexible plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Mono(3-oxobutyl) Phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to changes in gene expression and cellular function, potentially resulting in adverse health effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mono(2-ethylhexyl) Phthalate
- Mono(2-ethylhexyl) Terephthalate
- Mono(2-ethylhexyl) Adipate
Comparison
Mono(3-oxobutyl) Phthalate is unique due to its specific ester group, which imparts distinct chemical properties compared to other phthalates. For example, Mono(2-ethylhexyl) Phthalate is more commonly used as a plasticizer, but this compound may offer different reactivity and biological effects due to its unique structure.
Propriétés
Formule moléculaire |
C12H12O5 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
2-(3-oxobutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H12O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
Clé InChI |
KRPHGQSWTJFGQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCOC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
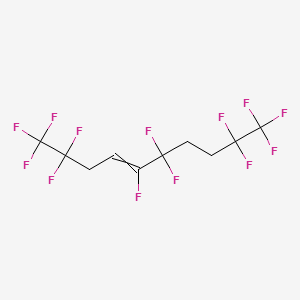

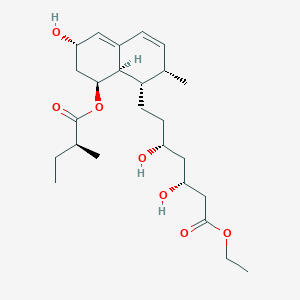
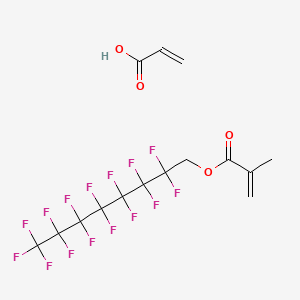
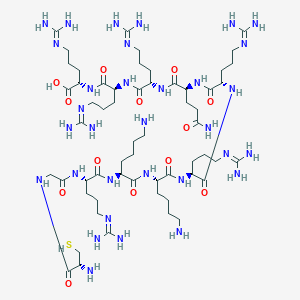
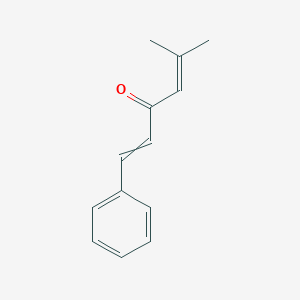


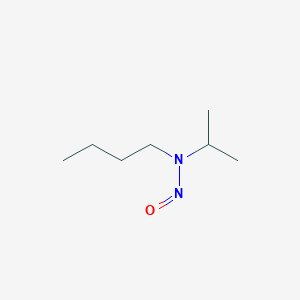
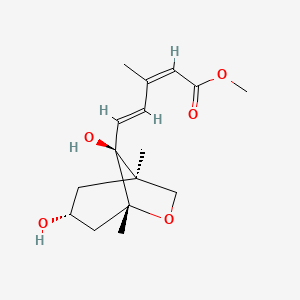
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
